Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
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Overview
Description
Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the iodomethyl group and the spirocyclic framework makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic ring system and the introduction of the iodomethyl group. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving diols and amines under acidic or basic conditions.
Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(2S,5R)-Tert-Butyl 2-(Bromomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
- Racemic-(2S,5R)-Tert-Butyl 2-(Chloromethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
Uniqueness
The uniqueness of Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate lies in its iodomethyl group, which provides distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making this compound particularly useful for certain synthetic applications.
Properties
CAS No. |
2177258-37-4 |
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Molecular Formula |
C14H24INO4 |
Molecular Weight |
397.25 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14-/m0/s1 |
InChI Key |
GXDDETCOIZTESK-FZMZJTMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@H](O2)CI |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI |
Origin of Product |
United States |
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